molecular formula C16H16O2 B14279741 4-(3-Phenoxyphenyl)but-3-en-2-ol CAS No. 121488-69-5

4-(3-Phenoxyphenyl)but-3-en-2-ol

Cat. No.: B14279741
CAS No.: 121488-69-5
M. Wt: 240.30 g/mol
InChI Key: FZCDOAKFNUYYNN-UHFFFAOYSA-N
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Description

C10H12O\text{C}_{10}\text{H}_{12}\text{O}C10​H12​O

. It exhibits a molecular weight of approximately 148.2 g/mol . This compound combines an aromatic phenyl group with an unsaturated alcohol moiety.

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of 3-phenylpropanal with formaldehyde in the presence of a base, followed by reduction to yield 4-(3-phenoxyphenyl)but-3-en-2-ol.
  • Another approach is the condensation of 3-phenylpropanal with phenol, leading to the desired compound.

Industrial Production:

  • Industrial production methods may involve large-scale synthesis using the above routes.
  • Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

4-(3-Phenoxyphenyl)but-3-en-2-ol undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: Reduction of the double bond yields the saturated alcohol.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and acidic or basic conditions (for substitution) are employed.

    Major Products: The main products include the reduced alcohol and derivatives with modified phenolic groups.

Scientific Research Applications

Mechanism of Action

  • The compound’s effects depend on its interactions with molecular targets and pathways.
  • Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to similar compounds.

    Similar Compounds: Provide a list of related compounds, such as other phenylbutenols or phenolic derivatives.

Remember that 4-(3-Phenoxyphenyl)but-3-en-2-ol’s applications extend beyond its chemical structure, making it an intriguing subject for scientific exploration

Properties

CAS No.

121488-69-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(3-phenoxyphenyl)but-3-en-2-ol

InChI

InChI=1S/C16H16O2/c1-13(17)10-11-14-6-5-9-16(12-14)18-15-7-3-2-4-8-15/h2-13,17H,1H3

InChI Key

FZCDOAKFNUYYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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